molecular formula C15H10OS B14004611 4-(1-Benzothien-3-yl)benzaldehyde

4-(1-Benzothien-3-yl)benzaldehyde

Cat. No.: B14004611
M. Wt: 238.31 g/mol
InChI Key: LOVKZCUQBPHIJX-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a benzaldehyde group attached to the benzothiophene moiety. It has a molecular formula of C15H10OS and a molecular weight of 238.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted benzothiophenes with benzaldehyde derivatives. For instance, the aryne reaction with alkynyl sulfides is a notable approach. This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of 4-(1-benzothiophen-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of 4-(1-benzothiophen-3-yl)benzoic acid.

    Reduction: Formation of 4-(1-benzothiophen-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

4-(1-Benzothiophen-3-yl)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-benzothiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activities, such as protein kinases, and to interact with cellular signaling pathways . The specific molecular targets and pathways may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

4-(1-Benzothiophen-3-yl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4-(1-benzothiophen-3-yl)benzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.

Properties

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)benzaldehyde

InChI

InChI=1S/C15H10OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-10H

InChI Key

LOVKZCUQBPHIJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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